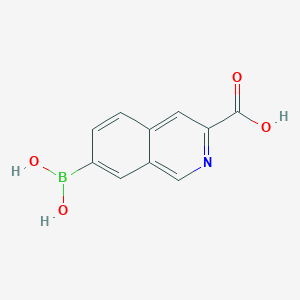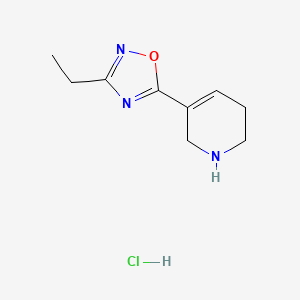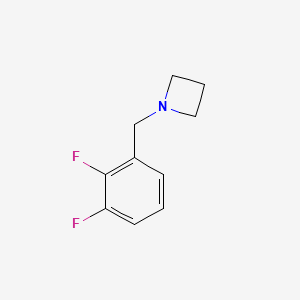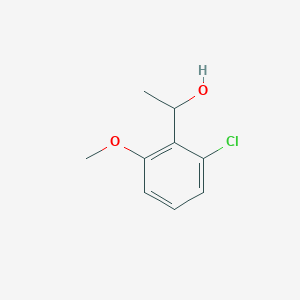![molecular formula C13H7F3N2O B15331325 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzo[g]quinazolin-4(3H)-one core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for the preparation of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves a three-component carbonylative reaction. This reaction utilizes trifluoroacetimidoyl chlorides and amines in the presence of a heterogeneous activated carbon fiber-supported palladium catalyst . The reaction conditions typically include:
Catalyst: Activated carbon fiber-supported palladium
Temperature: Moderate to high temperatures
Solvent: Suitable organic solvents such as toluene or dimethylformamide
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has shown promise as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)quinazolin-4(3H)-one
- 2-(Trifluoromethyl)benzo[h]quinazolin-4(3H)-one
- 2-(Trifluoromethyl)benzo[f]quinazolin-4(3H)-one
Uniqueness
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H7F3N2O |
|---|---|
Poids moléculaire |
264.20 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)12-17-10-6-8-4-2-1-3-7(8)5-9(10)11(19)18-12/h1-6H,(H,17,18,19) |
Clé InChI |
NQGMRIAEBMIVIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)


![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)





![7-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15331320.png)
![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)

